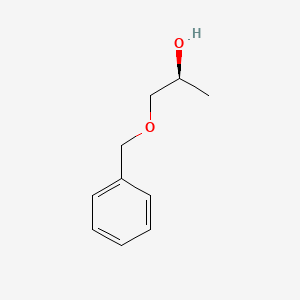

(S)-(+)-1-Benzyloxy-2-propanol

説明

Significance of Enantiomerically Pure Compounds in Modern Chemistry

The importance of enantiomerically pure compounds is most evident in the pharmaceutical and agrochemical industries. numberanalytics.comresearchgate.net In biological systems, such as the human body, receptors and enzymes are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. chiralpedia.com Consequently, the two enantiomers of a single chiral substance can have vastly different pharmacological, toxicological, and metabolic properties. numberanalytics.com

One enantiomer may provide a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. numberanalytics.com The historical case of thalidomide (B1683933) serves as a critical example, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. This highlighted the absolute necessity of enantiomeric purity in drug development to ensure both safety and efficacy. numberanalytics.com

Beyond pharmaceuticals, the use of single-enantiomer agrochemicals, such as herbicides and pesticides, can lead to greater efficiency and a reduced environmental footprint. numberanalytics.com By using only the active enantiomer, the total amount of chemical applied can be decreased, minimizing potential environmental contamination. numberanalytics.com The drive for enantiopure compounds also extends to materials science, where they are used to create materials with unique electronic and optical properties, such as those found in liquid crystal displays. numberanalytics.comnumberanalytics.com The synthesis and separation of single enantiomers have become a pivotal focus in organic chemistry, with asymmetric synthesis being a key strategy to achieve this goal. numberanalytics.comchiralpedia.com

Role of Chiral Alcohols as Key Intermediates

Among the various classes of chiral molecules, chiral alcohols are particularly valuable as key intermediates in organic synthesis. magtech.com.cnacs.org These compounds serve as versatile building blocks for the construction of more complex, enantiomerically pure molecules, including a wide range of active pharmaceutical ingredients (APIs). researchgate.net Their utility stems from the reactivity of the hydroxyl group, which can be readily converted into other functional groups through various chemical transformations.

Chiral alcohols are employed in numerous asymmetric synthesis strategies. uow.edu.au They can be used as starting materials, where their inherent chirality is carried through a synthetic sequence to establish the stereochemistry of the final product. Additionally, they can function as chiral auxiliaries, temporarily attached to a molecule to direct the stereochemical outcome of a reaction before being removed. acs.org

The synthesis of chiral alcohols themselves is a major area of research. One of the most effective methods is the asymmetric reduction of prochiral ketones. ru.nl This transformation can be achieved with high enantioselectivity using biocatalytic methods, which employ enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems. magtech.com.cnrsc.org These biocatalytic approaches are often favored for their mild reaction conditions and high efficiency, representing a green alternative to traditional chemical methods. magtech.com.cn

Overview of (S)-(+)-1-Benzyloxy-2-propanol as a Chiral Synthon

This compound is a prime example of a chiral alcohol that serves as an essential building block, or synthon, in modern organic synthesis. chemimpex.com It is a versatile reagent widely utilized in the synthesis of enantiomerically pure compounds for pharmaceutical and agrochemical applications. chemimpex.com

The structure of this compound features a propanol (B110389) backbone with a chiral center at the second carbon, and a benzyloxy group at the first carbon. cymitquimica.com This unique structure, combining a reactive secondary alcohol with a protective benzyloxy group, enhances its utility in multi-step syntheses. The benzyloxy group can improve solubility in organic solvents and allows for selective transformations crucial for preparing complex organic molecules. chemimpex.comcymitquimica.com

Its primary application lies in serving as a chiral precursor for various biologically active molecules. chemimpex.com For instance, it is used as a reactant in the preparation of (S)-N-(2-phosphonomethoxypropyl) derivatives of purine (B94841) and pyrimidine (B1678525) bases, which are classes of compounds with significant therapeutic potential. sigmaaldrich.com The high purity and stability of this compound make it an ideal candidate for chemical reactions such as nucleophilic substitutions and reductions. chemimpex.com

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 85483-97-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄O₂ sigmaaldrich.com |

| Molecular Weight | 166.22 g/mol sigmaaldrich.com |

| Appearance | Solid cymitquimica.com |

| Density | 1.044 g/mL at 25 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +14.5°, c = 1 in chloroform (B151607) sigmaaldrich.com |

| Refractive Index | n20/D 1.510 sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

(2S)-1-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBPYIUAQLPHJG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85483-97-2 | |

| Record name | (2S)-1-(benzyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S + 1 Benzyloxy 2 Propanol

Enantioselective Preparation Strategies

Enantioselective strategies aim to directly produce the desired (S)-enantiomer of 1-benzyloxy-2-propanol, minimizing the formation of the corresponding (R)-enantiomer. This approach is often more efficient than the separation of a racemic mixture.

Asymmetric Catalysis in the Synthesis of Chiral Alcohols

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. cardiff.ac.uk This methodology is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. nih.govthieme-connect.com In the context of synthesizing chiral alcohols like (S)-(+)-1-benzyloxy-2-propanol, asymmetric reduction of a corresponding ketone or the asymmetric opening of an epoxide are common strategies.

For instance, the enantioselective reduction of 1-benzyloxy-2-propanone using a chiral catalyst can yield this compound. Various catalytic systems, often involving transition metals complexed with chiral ligands, have been developed for such transformations. beilstein-journals.org The efficiency of these catalysts is typically evaluated based on the enantiomeric excess (e.e.) of the product, which quantifies the degree of enantioselectivity.

Another approach involves the asymmetric ring-opening of propylene (B89431) oxide with a benzyl (B1604629) alcohol-derived nucleophile, or the corresponding reaction of benzyl glycidyl (B131873) ether with a hydride source, guided by a chiral catalyst. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity. vulcanchem.com

A study on the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline (B13826419) in the presence of pseudoephedrine as a chiral catalyst highlights the potential of organocatalysis in achieving stereoselective transformations of related structures. researchgate.net While not a direct synthesis of the target compound, this research demonstrates the application of chiral catalysts to functionalize the propanone backbone stereoselectively. researchgate.net

| Catalyst Type | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| Chiral Amino Alcohol Ligand with Diethylzinc | Benzaldehyde | (S)-1-phenyl-propanol | 93% | beilstein-journals.org |

| Bifunctional Enamine Catalyst | Substituted Tryptamine and Aldehyde | Key intermediate for Naucleofficine I and II | 91% | nih.gov |

| Imidodiphosphorimidate (IDPi) Catalyst | Benzylbis(methallyl)silane and 2,6-dimethylphenol | Tertiary Silyl Ether | 94% | nih.gov |

Biocatalytic Approaches for Stereoselective Production

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity. mdpi.com This approach is increasingly favored due to its environmentally benign nature, operating under mild conditions and utilizing renewable resources. mdpi.comresearchgate.net

For the synthesis of this compound, enzymatic kinetic resolution of racemic 1-benzyloxy-2-propanol is a common strategy. In this process, an enzyme, typically a lipase, selectively acylates one enantiomer, leaving the other unreacted and in high enantiomeric purity. For example, lipases such as those from Candida antarctica (CALB) are known to be effective in such resolutions. researchgate.netmdpi.com The choice of acyl donor and solvent can significantly influence the reaction rate and enantioselectivity. researchgate.net

Alternatively, the asymmetric reduction of 1-benzyloxy-2-propanone using a ketoreductase (KRED) can directly produce this compound. rsc.org These enzymes often exhibit high enantioselectivity, providing the desired alcohol in high e.e. The regeneration of the required cofactor (e.g., NADH or NADPH) is a key consideration in these processes, often achieved by using a sacrificial co-substrate like isopropanol (B130326). rsc.org

A notable example of biocatalytic synthesis involves the kinetic resolution of benzyl glycidyl ether using a recombinant epoxide hydrolase from Yarrowia lipolytica. This process yields (S)-3-benzyloxy-1,2-propanediol with 95% e.e., which can be a precursor to the target compound.

| Enzyme | Substrate | Product | Key Finding | Reference |

| Lipase A and B from Candida antarctica | Secondary haloalcohols | Enantiopure secondary alcohols and esters | Novozym 435 (immobilized CALB) showed better selectivity and faster rates. | researchgate.net |

| Ketoreductase (KRED) | 1-(3-Nitrophenyl)propan-1-one | (1R,2S)-phenyl-2-(pyrrolidinyl)propanol | Pilot-scale synthesis with cofactor recycling using isopropanol. | rsc.org |

| Recombinant Epoxide Hydrolase (Yarrowia lipolytica) | Benzyl glycidyl ether | (S)-3-benzyloxy-1,2-propanediol | Achieved 95% e.e. in 20 minutes. | |

| Lipases and Esterases | Diethyl 2-benzyloxy-2-methylmalonate | Asymmetrized product | Enzymatic asymmetrization was successful. | researchgate.net |

Chemoenzymatic Synthesis Routes

A chemoenzymatic route to this compound could involve the chemical synthesis of racemic 1-benzyloxy-2-propanol followed by an enzymatic kinetic resolution, as described in the biocatalytic section. For example, a lipase-catalyzed acylation of the racemate can selectively produce an ester of the (R)-enantiomer, allowing for the separation of the desired (S)-alcohol. researchgate.net

Another strategy might involve the enzymatic reduction of a ketone to a chiral alcohol, which is then chemically modified. For instance, (S)-lactaldehyde could be protected and then reacted with a benzylating agent. A well-documented chemoenzymatic approach starts from commercially available ethyl (S)-lactate. orgsyn.org The hydroxyl group is first protected by benzylation, followed by the reduction of the ester to the corresponding alcohol, (S)-2-(benzyloxy)propan-1-ol. scbt.com Subsequent chemical steps would be required to convert this isomer to this compound.

Classical Resolution Techniques

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into diastereomers through reaction with a chiral resolving agent. researchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. ru.nl After separation, the resolving agent is removed to yield the pure enantiomers.

For the resolution of racemic 1-benzyloxy-2-propanol, a chiral acid could be used to form diastereomeric esters. The separation of these esters by crystallization, followed by hydrolysis, would afford the individual enantiomers of the alcohol. The efficiency of this process depends heavily on the choice of the resolving agent and the crystallization conditions. ru.nl While a robust and well-established method, classical resolution is often laborious and the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

Deracemization Processes and Their Application

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically allowing for a 100% yield. nih.gov This is a highly desirable but often challenging transformation. Deracemization can be achieved through various methods, including crystallization-induced deracemization (e.g., Viedma ripening) or by combining a stereoselective reaction with in-situ racemization of the unwanted enantiomer (dynamic kinetic resolution). conicet.gov.aracs.org

In a dynamic kinetic resolution (DKR) process for the synthesis of this compound, the racemic alcohol would be subjected to conditions that racemize the alcohol (e.g., using a catalyst) while simultaneously an enzyme selectively acylates the (S)-enantiomer. As the (R)-enantiomer is continuously converted back to the racemate, the entire mixture can theoretically be transformed into the acylated (S)-enantiomer, which can then be deacylated to give the desired product.

While specific examples of deracemization applied directly to 1-benzyloxy-2-propanol are not prevalent in the provided search results, the principles have been successfully applied to similar secondary alcohols. conicet.gov.ar For example, a laccase/TEMPO system has been used for the oxidation of a racemic alcohol to a ketone, which is then selectively reduced by an alcohol dehydrogenase (ADH) in a DKR process. conicet.gov.ar

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The twelve principles of green chemistry provide a framework for creating more sustainable synthetic methodologies. mlsu.ac.innih.gov

In the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: The use of catalytic methods, both chemical and enzymatic, is superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. core.ac.ukmlsu.ac.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in

Use of Renewable Feedstocks: Biocatalytic approaches often utilize enzymes derived from renewable sources. mdpi.com Starting materials derived from biomass are also a key aspect of green chemistry.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govrsc.org Reactions performed under neat (solvent-free) conditions are particularly advantageous. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often the case in biocatalysis, reduces energy consumption. mdpi.commlsu.ac.in

Biocatalytic and chemoenzymatic routes for this compound synthesis align well with these principles, offering high selectivity under mild conditions and reducing the environmental impact compared to some classical chemical methods. mdpi.comresearchgate.net

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Using catalytic methods to minimize byproduct formation. |

| Atom Economy | Designing reactions where most of the reactant atoms are incorporated into the product. |

| Less Hazardous Chemical Synthesis | Employing non-toxic reagents and biocatalysts. mdpi.com |

| Designing Safer Chemicals | The product itself is a useful chiral building block. chemimpex.com |

| Safer Solvents and Auxiliaries | Utilizing water or solvent-free conditions in biocatalytic steps. nih.govrsc.org |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure. mlsu.ac.in |

| Use of Renewable Feedstocks | Using enzymes and potentially bio-based starting materials. mdpi.com |

| Reduce Derivatives | Enantioselective methods can avoid protection/deprotection steps. |

| Catalysis | Asymmetric catalysis and biocatalysis are key strategies. cardiff.ac.ukrsc.org |

Stereochemical Aspects and Chiral Recognition of S + 1 Benzyloxy 2 Propanol

Chiroptical Properties and Their Measurement

Chiroptical properties are fundamental characteristics of chiral molecules, arising from their differential interaction with plane-polarized light. For (S)-(+)-1-Benzyloxy-2-propanol, the most significant of these properties is its optical activity, which is quantified by measuring its optical rotation. This property not only confirms the chiral nature of the molecule but is also a crucial parameter for assessing its enantiomeric purity.

Optical Rotation Studies

Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer. For this compound, the designation "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right, or in a clockwise direction.

The specific rotation ([α]) is a standardized measure of this property, calculated from the observed rotation under defined experimental conditions. Vendor specifications consistently report a positive specific rotation for the (S)-enantiomer. For instance, a typical value is documented as [α]20/D +14.5°, measured at 20°C using the D-line of a sodium lamp (589 nm), with the sample dissolved in chloroform (B151607) at a concentration of 1 g per 100 mL sigmaaldrich.com. In contrast, its enantiomer, (R)-(-)-1-Benzyloxy-2-propanol, exhibits a rotation of equal magnitude but opposite direction, with a reported specific rotation of [α]20/D -14° under the same conditions . This symmetrical relationship is a hallmark of enantiomeric pairs.

The measurement of optical rotation is a primary and accessible method for the quality control of this compound, ensuring its stereochemical identity and enantiomeric excess before its use as a chiral building block in synthesis.

| Enantiomer | CAS Number | Specific Rotation ([α]20/D) | Conditions |

|---|---|---|---|

| This compound | 85483-97-2 | +14.5° | c = 1 in chloroform |

| (R)-(-)-1-Benzyloxy-2-propanol | 89401-28-5 | -14° | c = 1 in chloroform |

Conformational Analysis and Chirality Transfer

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its reactivity and interactions. For this compound, rotation around the C1-C2 and C2-O single bonds gives rise to various conformers. The presence of the sterically demanding benzyloxy group significantly influences the conformational equilibrium. The molecule will preferentially adopt conformations that minimize steric strain between the bulky benzyl (B1604629) group, the methyl group, and the hydroxyl group. Staggered conformations (anti and gauche) are favored over eclipsed ones. Due to the size of the benzyloxy group, it is likely that the conformer where the benzyloxy group and the methyl group are anti-periplanar is of lowest energy, reducing steric hindrance.

The concept of chirality transfer refers to the process by which the stereochemical information from one chiral entity is transmitted to another during a chemical reaction. This compound is a valuable chiral building block precisely because its stereocenter can direct the stereochemical outcome of subsequent reactions. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), allowing for stereospecific nucleophilic substitution reactions (typically SN2), which proceed with inversion of configuration, thus transferring the chirality to a new molecule.

A related study on γ-benzyloxy propargylic alcohols demonstrates a highly stereoselective rearrangement where the chirality of a carbinol center bearing a benzyloxy group is effectively transferred to a newly created stereocenter nih.gov. This process occurs through a highly ordered transition state, highlighting how the stereochemically defined carbon atom influences the reaction pathway nih.gov. This principle illustrates the utility of the benzyloxy-propanol framework in directing the formation of new stereocenters with high fidelity, a key concept in asymmetric synthesis.

Applications of S + 1 Benzyloxy 2 Propanol in Advanced Organic Synthesis

Asymmetric Transformations and Reactions

The core value of (S)-(+)-1-Benzyloxy-2-propanol in asymmetric synthesis lies in its inherent chirality, which is leveraged to control the stereochemical outcome of various chemical reactions. chemimpex.com It serves less as a traditional, recoverable chiral auxiliary and more as a foundational chiral fragment that imparts its stereochemistry to the target molecule.

In stereoselective synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction toward the formation of a single enantiomer of the product. While this compound is a chiral molecule, it is more commonly employed as a "chiral building block" or "chiral pool" starting material rather than a classical auxiliary that is removed and recovered after the key stereodifferentiating step. chemimpex.com In this role, the compound's stereocenter is integrated permanently into the carbon skeleton of the final product. The existing stereocenter at the C2 position influences the stereochemical course of subsequent reactions, effectively guiding the formation of new stereocenters in a predictable manner.

A primary application of this compound is its role as a precursor to other valuable enantiopure intermediates. Its functional groups can be readily modified to generate more complex chiral molecules for further synthetic transformations. For instance, the secondary alcohol can be activated or converted into other functional groups, making it a versatile starting point for a range of synthetic routes.

Notable transformations include:

Synthesis of PMP Derivatives: It can be used as a reactant to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine (B94841) and pyrimidine (B1678525) bases. These compounds are of interest in medicinal chemistry for their potential biological activities.

Activation via Sulfonylation: The hydroxyl group can be converted into a good leaving group, such as a tosylate. Reacting this compound with tosyl chloride in pyridine (B92270) yields (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate, an intermediate primed for nucleophilic substitution reactions.

| Precursor | Reagents | Enantiopure Intermediate | Application Area |

| This compound | Purine/Pyrimidine Bases, various steps | (S)-N-(2-phosphonomethoxypropyl) derivatives | Medicinal Chemistry |

| This compound | Tosyl chloride, Pyridine | (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate | Intermediate for Nucleophilic Substitution |

Total Synthesis of Natural Products

The synthesis of natural products, often characterized by their structural complexity and stereochemical richness, provides a robust testing ground for synthetic methodologies. This compound serves as a valuable starting material for fragments used in the convergent synthesis of these complex targets.

In the total synthesis of complex natural products, this compound can be used to introduce a specific chiral three-carbon unit into the target molecule's framework. For example, its oxidation product, the corresponding aldehyde, is a key intermediate in C-C bond-forming reactions like aldol (B89426) additions. In a convergent synthesis of the natural product Cryptophycin B, an asymmetric aldol reaction was employed using 3-(benzyloxy)propanal (B121202) as a key fragment. nih.gov This aldehyde can be readily prepared from this compound, demonstrating how the chiral backbone of the starting material is incorporated into the final complex structure. This strategy allows for the precise installation of stereocenters early in the synthetic sequence.

| Natural Product Target | Key Synthetic Strategy | Role of this compound derived fragment |

| Cryptophycin B | Asymmetric Titanium-Enolate Aldol Reaction | Precursor to 3-(benzyloxy)propanal, which serves as the aldehyde component in the key aldol condensation step. nih.gov |

| Amphidinolide T1 | Diastereoselective Aldol Reaction | Precursor to 3-(benzyloxy)propanal, used to generate a key aldol adduct as a single diastereomer. nih.gov |

Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure compounds is particularly high in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. chemimpex.com this compound is a key starting material for the synthesis of various bioactive molecules.

This compound's utility extends to the creation of molecules with specific therapeutic or agricultural applications. Its stable, yet removable, benzyl (B1604629) protecting group and its chiral core make it an ideal intermediate in multi-step syntheses. chemimpex.com

Key examples include:

Glucokinase Activators: The compound is used as an intermediate in the synthetic preparation of glucokinase activators, which are investigated for the treatment of diabetes. cymitquimica.com

Agrochemicals: It is a valuable building block in the production of agrochemicals, where high purity and specific stereochemistry are crucial for efficacy and safety. chemimpex.com

Antiviral Agents: As mentioned, it is a precursor for PMP derivatives, a class of compounds that has been studied for antiviral applications.

| Class of Bioactive Molecule | Specific Application | Role of this compound |

| Glucokinase Activators | Treatment of diabetes | Key synthetic intermediate. cymitquimica.com |

| Agrochemicals | Crop protection | Chiral building block for active ingredients. chemimpex.com |

| PMP Derivatives | Potential antiviral agents | Starting material for the chiral side chain. |

Development of Chiral Ligands and Catalysts

This compound, with its defined stereocenter, presents itself as a viable chiral building block for the synthesis of more complex chiral molecules, including ligands and catalysts for asymmetric synthesis. The inherent chirality of this molecule can be transferred to new molecular scaffolds, influencing the stereochemical outcome of reactions catalyzed by the resulting species. However, a comprehensive review of readily available scientific literature does not yield extensive specific examples of the direct application of this compound as a primary precursor in the development of widely used chiral ligands and catalysts.

While the direct utilization of this compound is not extensively documented, its structural motifs are present in a variety of chiral ligands and auxiliaries. The core 1,2-propanol unit with a protected hydroxyl group is a common feature in many chiral backbones. For instance, chiral 1,2-diols and their derivatives are foundational in the synthesis of numerous classes of privileged chiral ligands, including diphosphines, diamines, and amino alcohols, which have found broad application in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Research in the field of asymmetric catalysis often focuses on the development of modular ligands where the steric and electronic properties can be systematically varied. In principle, this compound could serve as a valuable synthon in such modular approaches. The primary alcohol could be functionalized to introduce coordinating groups such as phosphines, amines, or other heteroatoms, while the secondary alcohol provides a stereogenic center close to the coordinating atom, which is often crucial for effective enantiocontrol.

The development of new chiral ligands is a continuous effort in organic synthesis, driven by the need for more efficient and selective catalysts for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. The exploration of readily available and economically viable chiral synthons like this compound is a logical step in this endeavor. Future research may yet uncover specific applications and detail the performance of ligands and catalysts derived from this particular chiral alcohol.

Due to the lack of specific research data on the direct use of this compound for the synthesis of chiral ligands and catalysts, no data tables with detailed research findings can be presented at this time.

Mechanistic Investigations of Reactions Involving S + 1 Benzyloxy 2 Propanol

Reaction Pathways and Stereoselectivity

The stereochemical outcome of reactions involving (S)-(+)-1-Benzyloxy-2-propanol is intricately linked to the specific reaction pathways followed. As a chiral alcohol, it can influence the stereoselectivity of a reaction through various modes of participation, including as a nucleophile, a proton source, or as a directing group via its hydroxyl and benzyloxy functionalities.

One notable application of this compound is in enzymatic kinetic resolutions. While detailed mechanistic studies on this specific substrate are limited, insights can be drawn from analogous compounds. For instance, the lipase-catalyzed kinetic resolution of the structurally similar 2-benzyloxy-1-propanol has been investigated. In such reactions, the enzyme selectively acylates one enantiomer, leaving the other unreacted and thus effecting a separation. The stereoselectivity is governed by the fit of the substrate within the enzyme's active site, where the benzyloxy group's size and orientation play a critical role in dictating which enantiomer is preferentially acylated.

In non-enzymatic reactions, this compound can be employed as a chiral auxiliary. For example, it can be attached to a prochiral molecule to direct subsequent reactions to a specific face of the molecule. The bulky benzyloxy group can sterically hinder one approach of a reagent, thereby favoring the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be cleaved and recovered. The efficiency of this stereodirection is highly dependent on the reaction conditions and the nature of the reactants.

A specific example of a reaction involving this chiral alcohol is the ruthenium-catalyzed amination. While a detailed mechanistic study for the reaction with this compound is not extensively documented in publicly available research, related ruthenium-catalyzed alcohol aminations are known to proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This pathway typically involves the initial dehydrogenation of the alcohol to the corresponding aldehyde or ketone by the ruthenium catalyst. The amine then condenses with the carbonyl intermediate to form an imine or enamine, which is subsequently reduced by the ruthenium hydride species generated in the initial dehydrogenation step. The stereoselectivity in such a process, when using a chiral alcohol like this compound, would be influenced by the ability of the chiral center to direct the nucleophilic attack of the amine on the intermediate carbonyl, or to influence the hydride transfer step.

Transition State Analysis in Asymmetric Processes

In the context of kinetic resolutions of secondary benzylic alcohols, computational studies have highlighted the importance of non-covalent interactions in the transition state for chiral recognition. For these types of reactions, it is hypothesized that π-π stacking and cation-π interactions between the catalyst and the substrate are crucial for enantioselection. The transition state model often involves a specific geometric arrangement where the aromatic ring of the substrate interacts favorably with a component of the chiral catalyst. In a hypothetical scenario involving this compound, the phenyl group of the benzyl (B1604629) ether could play a significant role in such interactions, influencing the stability of the diastereomeric transition states and thus the stereochemical outcome.

For reactions where this compound acts as a chiral auxiliary, the transition state models would involve steric interactions. The bulky benzyloxy group would be expected to occupy a pseudo-equatorial position in a cyclic transition state to minimize steric strain. This preferred conformation would then dictate the facial selectivity of the reaction on the attached prochiral substrate. For example, in an aldol (B89426) reaction where an enolate is derived from a substrate bearing the this compound auxiliary, the approach of the aldehyde would be directed to the less hindered face of the enolate, leading to the formation of a specific diastereomer. The rigidity of the transition state, often enhanced by chelation to a metal center, is key to achieving high levels of stereoselectivity.

Kinetic Studies of Enantioselective Transformations

Kinetic studies provide quantitative data on reaction rates and are essential for understanding reaction mechanisms and optimizing reaction conditions. For enantioselective transformations, kinetic analysis can reveal the factors that govern the difference in reaction rates between the two enantiomers, which is the basis of kinetic resolution.

While specific kinetic data for reactions of this compound are scarce in the scientific literature, the principles of kinetic resolution are well-established. In an enzymatic kinetic resolution, the Michaelis-Menten model is often used to describe the kinetics. The parameters Vmax (maximum reaction rate) and Km (Michaelis constant) would differ for the two enantiomers of a substrate. The enantioselectivity of the enzyme is often expressed as the E-value, which is a function of the ratio of the specificity constants (Vmax/Km) for the two enantiomers. A high E-value indicates high enantioselectivity.

In the case of the lipase-catalyzed acylation of 2-benzyloxy-1-propanol, the reaction kinetics would be influenced by factors such as the nature of the acyl donor, the solvent, and the temperature. By systematically varying these parameters and measuring the initial reaction rates for both enantiomers, one could determine the optimal conditions for achieving a high enantiomeric excess (ee) of the desired product.

For non-enzymatic kinetic resolutions, similar principles apply. The rate of reaction for each enantiomer with a chiral catalyst or reagent will be different. The relative rate of reaction, often denoted as k_fast / k_slow, determines the selectivity of the resolution. A larger ratio leads to a more efficient separation of the enantiomers. Kinetic studies for such reactions would involve monitoring the concentration of the reactants and products over time, often using chiral chromatography to determine the enantiomeric excess at different stages of the reaction. This data can then be used to calculate the relative rate constants and to gain insight into the factors that control the enantioselectivity.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (S)-(+)-1-Benzyloxy-2-propanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to each unique proton in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the phenyl ring are expected to show a singlet or a pair of doublets around δ 4.5 ppm. The protons on the propanol (B110389) backbone give rise to distinct signals. The methine proton (-CH-) next to the hydroxyl group is expected to be a multiplet around δ 3.9-4.1 ppm. The diastereotopic methylene protons (-CH₂-) adjacent to the ether oxygen would likely appear as two separate multiplets or a doublet of doublets between δ 3.3 and 3.6 ppm. The methyl protons (-CH₃) would present as a doublet in the upfield region, typically around δ 1.1-1.2 ppm, due to coupling with the adjacent methine proton. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the phenyl ring will resonate in the aromatic region, typically between δ 127 and 138 ppm. The benzylic methylene carbon is expected around δ 73 ppm. The carbons of the propanol moiety will have distinct chemical shifts: the methine carbon bearing the hydroxyl group is anticipated around δ 68 ppm, the methylene carbon of the ether linkage around δ 75 ppm, and the methyl carbon at approximately δ 18 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.2-7.4 (m) | 127-138 |

| Benzylic Methylene Protons | ~4.5 (s or dd) | ~73 |

| Methine Proton (-CHOH) | 3.9-4.1 (m) | ~68 |

| Methylene Protons (-CH₂O-) | 3.3-3.6 (m or dd) | ~75 |

| Methyl Protons (-CH₃) | 1.1-1.2 (d) | ~18 |

| Hydroxyl Proton (-OH) | Variable (br s) | - |

Mass Spectrometry for Purity and Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , mass spectrometry confirms its molecular identity. sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. However, for alcohols, this peak can sometimes be weak or absent due to facile fragmentation. nih.gov Common fragmentation patterns for this molecule would involve the cleavage of bonds adjacent to the oxygen atoms.

Key expected fragments would include:

A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by the cleavage of the C-O bond.

Loss of a methyl group (CH₃) leading to a fragment at m/z 151.

Cleavage between the C1 and C2 carbons of the propanol chain, resulting in fragments that can help to confirm the structure.

Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation pathway for alcohols, would result in a peak at m/z 148. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [M - CH₃]⁺ | Loss of a methyl group |

| 148 | [M - H₂O]⁺ | Loss of water |

| 91 | [C₇H₇]⁺ | Benzyl cation (often the base peak) |

Chromatographic Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is of paramount importance for chiral compounds. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method used to separate and quantify the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. csfarmacie.cz

A typical method would involve a normal-phase mobile system, for instance, a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol. gcms.cz The differential interaction of the (S) and (R) enantiomers with the chiral stationary phase allows for their separation. The enantiomeric excess (e.e.) can then be determined by integrating the peak areas of the two enantiomers in the chromatogram. The development of a successful chiral HPLC method often requires screening of different chiral columns and optimization of the mobile phase composition to achieve baseline separation. csfarmacie.cz

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the separation of volatile enantiomers. For this compound, analysis could be performed directly or after derivatization to enhance volatility and improve separation. Chiral capillary columns, often coated with a cyclodextrin-based stationary phase, are commonly used for this purpose. The enantiomers will exhibit different retention times due to their diastereomeric interactions with the chiral stationary phase, allowing for their quantification.

Computational Chemistry and Theoretical Studies

Molecular Modeling of Chiral Systems

Molecular modeling of chiral systems like (S)-(+)-1-Benzyloxy-2-propanol is crucial for understanding its conformational landscape and non-covalent interactions, which in turn dictate its physical and chemical properties. The flexibility of the benzyl (B1604629) ether and propanol (B110389) moieties allows the molecule to adopt numerous conformations. Identifying the most stable conformers is a key aspect of molecular modeling.

Conformational analysis of flexible molecules can be approached using a combination of systematic and stochastic search algorithms. nih.govfrontiersin.org These methods explore the potential energy surface of the molecule by systematically rotating dihedral angles and employing Monte Carlo or molecular dynamics simulations to sample a wide range of possible geometries. For this compound, the key dihedral angles would be around the C-O bonds of the ether linkage and the C-C bond of the propanol backbone.

A critical feature in the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen atom. goettingen-research-online.desemanticscholar.orgmdpi.com The strength and presence of this hydrogen bond can significantly influence the molecule's shape and reactivity. Computational studies on similar ether alcohols have shown that while intramolecular hydrogen bonds are often present in the gas phase, they can be disrupted in protic solvents in favor of intermolecular hydrogen bonds with the solvent molecules. researchgate.net

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments. fau.de By simulating the motion of the molecule over time, researchers can understand how its conformation changes and how it interacts with solvent molecules. This is particularly important for predicting its behavior in solution, which is relevant for many of its chemical applications.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-O-CH2-C6H5 | Rotation around the ether C-O bond | Influences the orientation of the benzyl group |

| O-CH2-CH(OH)-CH3 | Rotation around the C-C bond of the propanol backbone | Determines the relative position of the hydroxyl and methyl groups |

| H-O-CH(CH3)-CH2 | Rotation of the hydroxyl hydrogen | Affects the potential for intramolecular hydrogen bonding |

Quantum Chemical Calculations of Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and origins of stereoselectivity in chemical reactions involving chiral molecules like this compound. nih.gov These calculations can elucidate the energy profiles of reaction pathways, helping to understand why one stereoisomer is formed preferentially over another.

In reactions where this compound acts as a chiral reagent or auxiliary, its specific three-dimensional structure directs the approach of reactants, leading to a diastereoselective or enantioselective outcome. DFT calculations can be used to model the transition states of such reactions. nih.gov The energy difference between the transition states leading to different stereoisomers can be calculated, and according to transition state theory, the lower energy pathway will be the favored one, thus explaining the observed stereoselectivity.

For instance, in the enzymatic reduction of a ketone to a chiral alcohol, DFT calculations have been successfully used to rationalize the enantioselectivity of the enzyme by modeling the active site and the interactions with the substrate. nih.gov A similar approach could be applied to understand reactions where this compound is a substrate or a catalyst. By constructing a detailed model of the reaction, including the catalyst and solvent molecules, it is possible to identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical outcome.

Table 2: Theoretical Approaches to Studying Stereoselectivity

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Transition state geometries and energies | Predicting the favored stereoisomeric product in reactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways in complex environments (e.g., with a catalyst) | Understanding its role as a chiral auxiliary or in biocatalysis. |

| Non-Covalent Interaction (NCI) analysis | Visualization and quantification of weak interactions | Identifying key steric and electronic factors controlling stereoselectivity. |

Prediction of Spectroscopic Parameters

Computational chemistry provides reliable methods for predicting the spectroscopic parameters of molecules, which is invaluable for their characterization and structural elucidation. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data.

The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnih.gov The accuracy of these predictions is highly dependent on the quality of the optimized molecular geometry and the level of theory used. arabjchem.org For a flexible molecule like this compound, it is often necessary to calculate the NMR parameters for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a theoretical spectrum that can be compared with experimental results. fau.de

Similarly, theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. These calculations can help in assigning the vibrational modes observed in the experimental IR spectrum. For this compound, the O-H stretching frequency would be of particular interest as its position can provide evidence for the presence and strength of intramolecular hydrogen bonding. researchgate.netrsc.org

Table 3: Predicted Spectroscopic Data for a Representative Conformer of a Similar Molecule (Benzyl Alcohol)

| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative) | Experimental Correlation |

| 1H NMR Chemical Shift (OH proton) | GIAO-DFT | ~2.5 - 4.0 ppm | Dependent on hydrogen bonding and solvent |

| 13C NMR Chemical Shift (CH-OH carbon) | GIAO-DFT | ~65 - 75 ppm | Characteristic of secondary alcohols |

| IR Frequency (O-H stretch) | DFT (B3LYP) | ~3600 - 3650 cm-1 (free OH) | Lower frequency indicates hydrogen bonding |

Note: The values in this table are illustrative and based on general knowledge of similar functional groups. Accurate predictions for this compound would require specific calculations.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Enantioselectivity

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For (S)-(+)-1-Benzyloxy-2-propanol, research is increasingly focused on developing novel synthetic methodologies that offer higher enantioselectivity, yield, and efficiency. One of the most promising areas is the use of biocatalysis.

Recent advancements in the stereoselective synthesis of chiral 1,3-diols, a class of compounds to which this compound belongs, have highlighted the potential of biocatalysts. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of enantioselectivity under mild conditions. Researchers are exploring the use of engineered enzymes and whole-cell systems to produce chiral building blocks like this compound. This approach not only enhances enantiopurity but also aligns with the principles of green chemistry by reducing the need for harsh reagents and solvents.

Exploration of New Catalytic Systems

The development of novel and efficient catalytic systems is crucial for the industrial-scale production of this compound. While traditional chemical catalysts have been employed, the future lies in the exploration of more sustainable and selective alternatives.

Biocatalysis is emerging as a powerful tool for the preparation of chiral drugs and their intermediates. The use of isolated enzymes or whole-cell biocatalysts offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. For the synthesis of chiral alcohols and diols, oxidoreductases and hydrolases are of particular interest. These enzymes can be immobilized to improve their stability and reusability, making the process more economically viable.

Furthermore, the field of organocatalysis, which utilizes small organic molecules as catalysts, is being explored for asymmetric synthesis. Chiral organocatalysts can provide high enantioselectivity and are often less sensitive to air and moisture compared to organometallic catalysts, simplifying reaction procedures.

Expansion of Applications in Diverse Chemical Fields

This compound is a versatile chiral building block with established applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com Its utility stems from the presence of two functional groups, a hydroxyl and a benzyloxy ether, which can be selectively manipulated to introduce chirality into target molecules.

A significant and expanding application of this compound is in the preparation of antiviral agents. Specifically, it is used as a reactant to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine (B94841) and pyrimidine (B1678525) bases, commonly known as PMP derivatives. These compounds have shown potent and broad-spectrum antiviral activity, including against human immunodeficiency virus (HIV). The chiral center in this compound is crucial for the biological activity of these PMP derivatives.

The demand for enantiomerically pure compounds in drug discovery continues to grow, and as such, the applications of versatile chiral building blocks like this compound are expected to expand further into new therapeutic areas.

Sustainable Production and Environmental Impact of Chiral Syntheses

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. The synthesis of chiral compounds, which often involves multiple steps and the use of hazardous reagents, is a key area for improvement. The future of this compound production will be heavily influenced by the principles of green chemistry.

These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the utilization of renewable feedstocks. yale.eduacs.org Biocatalysis aligns well with these principles, as it often involves aqueous reaction media, ambient temperatures and pressures, and biodegradable catalysts. nih.govresearchgate.net The use of enzymes or whole-cell systems can significantly reduce the environmental footprint of chiral synthesis. researchgate.net

Moreover, there is a growing interest in developing production routes from renewable resources. For instance, the sustainable production of propanol (B110389) from glycerol, a byproduct of biodiesel production, is being explored. chemistryviews.org Such strategies could eventually be adapted for the synthesis of chiral propanol derivatives like this compound, further enhancing the sustainability of its production. The design of chemical products that are biodegradable at the end of their lifecycle is another key aspect of green chemistry that will influence future research in this area. yale.edu

Q & A

Q. What are the standard protocols for synthesizing (S)-(+)-1-Benzyloxy-2-propanol, and how is stereochemical control achieved?

this compound is typically synthesized via nucleophilic substitution or catalytic asymmetric methods. A common approach involves benzylation of a chiral alcohol precursor (e.g., (S)-propylene glycol) using benzyl bromide in the presence of a base like potassium carbonate. Stereochemical control is achieved through chiral catalysts (e.g., Jacobsen’s catalysts) or enzymatic resolution . Characterization via H NMR (e.g., δ4.7 for benzyloxy protons) and FT-IR (C-O stretch at ~1,100 cm) ensures structural fidelity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is effective for isolating the compound. Recrystallization from diethyl ether or hexane at low temperatures (-20°C) can further enhance purity. Monitoring by TLC (R ~0.4 in 3:7 ethyl acetate/hexane) is advised .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N/Ar) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. What analytical methods are most reliable for confirming the enantiomeric purity of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and polarimetry ([α] = +15° to +20° in ethanol) are gold standards. Cross-validation with C NMR or X-ray crystallography (e.g., CCDC deposition) resolves ambiguities in stereochemical assignments .

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions like epoxidation or glycosylation. Molecular docking studies with enzymes (e.g., lipases) can simulate binding interactions for biocatalytic applications .

Q. What experimental strategies resolve contradictions in kinetic data for enzyme-catalyzed reactions involving this compound?

Use multi-technique validation: compare Michaelis-Menten parameters (K, V) from UV-Vis assays with stopped-flow fluorescence data. If discrepancies arise, evaluate pH dependence or competitive inhibition via Lineweaver-Burk plots .

Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?

Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 2–12). Monitor degradation via LC-MS; the benzyl ether is hydrolytically labile at pH < 3 (acid-catalyzed cleavage) and pH > 10 (base-mediated oxidation). Stabilizers like BHT (0.1% w/v) mitigate radical pathways .

Q. What hybrid methodologies integrate this compound into multi-step synthetic pathways for natural product analogs?

Combine enzymatic resolution (e.g., Candida antarctica lipase B) with Pd-catalyzed cross-coupling (Suzuki-Miyaura) to construct chiral intermediates for terpenoids or alkaloids. Optimize step yields via DoE (Design of Experiments) to address steric hindrance from the benzyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。